2-Methoxy-4-(2,4,6-trifluorophenyl)phenol
Description
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluorophenyl group attached to a phenol ring
Properties
IUPAC Name |
2-methoxy-4-(2,4,6-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-12-4-7(2-3-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDAHDFHZCNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685623 | |
| Record name | 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-10-1 | |
| Record name | 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,4,6-trifluorobenzene.
Reaction with Methanol: The phenol is reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Coupling Reaction: The trifluorobenzene is then coupled with the methoxy-substituted phenol using a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol undergoes several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluorophenyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate biological pathways by affecting the expression or activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in the treatment of inflammatory diseases.
2-Methoxy-4-vinylphenol: Used in the synthesis of polymers and as a flavoring agent.
Uniqueness
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
